Methyltetrazine-amino-PEG5-azide
Description
Methyltetrazine-amino-PEG5-azide is a heterobifunctional compound designed for bioorthogonal chemistry and bioconjugation applications. It features:
- Methyltetrazine group: Enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes/alkynes.
- PEG5 spacer: Enhances water solubility, reduces steric hindrance, and improves biocompatibility.
- Amino-azide terminus: Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation with alkyne-bearing molecules.
Properties
Molecular Formula |
C23H35N8O6+ |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1 |
InChI Key |
IVOYDNAKAGATIU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Starting Materials
- Polyethylene glycol (PEG5): A PEG chain of five ethylene glycol units, typically with terminal hydroxyl groups.
- Methyltetrazine derivatives: Usually activated esters or NHS (N-hydroxysuccinimide) esters of methyltetrazine for efficient amide bond formation.
- Azide sources: Sodium azide or azido-PEG precursors for azide functionalization.
- Amino-functionalized PEG: Prepared by converting PEG hydroxyl groups to amines.
Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Conversion of PEG5 terminal hydroxyl to amino group | Tosylation of PEG5 hydroxyl followed by nucleophilic substitution with ammonia or azide reduction | Tosylation uses tosyl chloride and pyridine; amination via ammonium hydroxide or azide reduction |
| 2 | Coupling of methyltetrazine to amino-PEG5 | Reaction of amino-PEG5 with methyltetrazine-NHS ester in anhydrous solvent (DMF or DMSO) | Room temperature, inert atmosphere to prevent oxidation |
| 3 | Introduction of azide group at terminal PEG end | Azidation of terminal hydroxyl or substitution of tosylated PEG with sodium azide | Performed in DMF at elevated temperature (~60°C) |
Characterization Data
| Property | Typical Data |
|---|---|
| Appearance | Pink solid |
| Molecular Weight | Approximately 1000–1500 Da (depending on PEG5 and substituents) |
| Solubility | Water, DMSO, DMF, Dichloromethane (DCM), Chloroform |
| Storage | -20°C, desiccated environment |
| Analytical Techniques | NMR (1H, 13C), Mass Spectrometry, IR Spectroscopy, HPLC |
Research Findings and Comparative Insights
Reactivity and Stability
Methyltetrazine-amino-PEG5-azide exhibits rapid and selective bioorthogonal reactivity with strained alkenes such as TCO via inverse-electron-demand Diels-Alder cycloaddition without the need for copper catalysts or elevated temperatures, preserving biomolecule integrity. The PEG5 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency.
Synthetic Challenges
- Selective functionalization: Achieving mono-substitution on PEG5 termini requires controlled reaction conditions to avoid di-substitution.
- Preservation of methyltetrazine: Methyltetrazine moieties are sensitive to nucleophiles and light; thus, reactions are conducted under inert atmosphere and protected from light.
- Azide safety: Azides are potentially explosive; careful handling and controlled reaction scales are essential.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amination of PEG5 | Tosylation + substitution with ammonia or azide reduction | Tosyl chloride, pyridine; NH3 or NaN3; catalytic hydrogenation | High selectivity for mono-substitution | Requires careful control to avoid di-substitution |
| Methyltetrazine coupling | Amide bond formation with methyltetrazine-NHS ester | DMF, room temp, inert atmosphere | High yield, mild conditions | Methyltetrazine sensitive to nucleophiles and light |
| Azide installation | Tosylation + substitution with sodium azide | DMF, 60°C | Efficient azide introduction | Azide safety concerns |
| Purification | Precipitation or preparative HPLC | Cold ether or chromatographic methods | High purity product | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the methyltetrazine group and strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, copper catalysts.
Conditions: Mild buffer conditions, often at room temperature or slightly elevated temperatures.
Major Products
Dihydropyridazine Linkages: Formed from the inverse electron demand Diels-Alder reaction.
Triazole Linkages: Formed from the copper-catalyzed azide-alkyne cycloaddition.
Scientific Research Applications
Methyltetrazine-amino-PEG5-azide is a versatile compound with significant applications in bioorthogonal chemistry, bioconjugation, and imaging. Its unique combination of a methyltetrazine moiety and an azide functional group allows it to participate in two distinct bioorthogonal reactions: the inverse electron-demand Diels-Alder reaction and click chemistry. The inclusion of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous environments, making it highly suitable for biological applications.
Scientific Research Applications
This compound is used across a range of scientific disciplines, including:
- Fluorescent Imaging It can be used for tagging biomolecules to visualize cellular processes. The bioorthogonal nature of its reactions makes it useful for labeling biomolecules in live cells without interfering with native biological processes.
- Drug Delivery It facilitates targeted delivery of therapeutic agents.
- Radiolabelling Methyltetrazines can be used for pretargeted imaging of stealth PEGylated liposomes and for delivery of therapeutic radionuclides .
Case Studies
- Activity-Based Protein Profiling: this compound can be used as a live cell compatible, minimal bioorthogonal tag in activity-based protein profiling . A study introduced methyltetrazinylalanine (MeTz-Ala) into a dipeptide fluoromethylketone cysteine protease inhibitor and demonstrated that tetrazines can be used as live cell compatible, minimal bioorthogonal tags in activity-based protein profiling . The resultant tetrazine containing probe has a similar cathepsin inhibition pattern as the parent inhibitor, and enabled visualization of the probe-protease conjugates in live cells .
- Pretargeted Imaging: In vivo data revealed that $$68Ga] can be used for pretargeted imaging of stealth PEGylated liposomes .
- Labeling of peptides and proteins: Research has shown that the compound can effectively label peptides and proteins without cross-reacting with other functional groups present in biological samples. Such studies are crucial for validating the compound's utility in live-cell imaging and other applications.
Data Table
Reaction Information
Mechanism of Action
Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations :
- Reactivity: this compound uniquely combines azide (CuAAC) and tetrazine (IEDDA) groups, enabling orthogonal conjugation strategies.
- Stability : PEG5 spacers in all compounds enhance aqueous solubility and reduce aggregation. Methyltetrazine-amido-PEG5-alkyne () includes an amide bond for improved stability, while disulfide linkages in Tetrazine-PEG5-SS-amine () allow redox-responsive cleavage.
Pharmacokinetic and Physicochemical Properties
| Property | This compound | Methyltetrazine-PEG5-alkyne | Methyltetrazine-amido-PEG5-alkyne |
|---|---|---|---|
| Water Solubility | High (PEG5-enhanced) | High | High |
| Stability | Stable at -20°C, light-sensitive | Stable at -20°C | Stable at -20°C, amide bond enhances |
| Bioorthogonal Reactivity | IEDDA + CuAAC | IEDDA only | IEDDA + alkyne-based click chemistry |
Notes:
Q & A
Q. What are the primary applications of Methyltetrazine-amino-PEG5-azide in bioorthogonal chemistry?
this compound is widely used for site-specific bioconjugation via inverse electron-demand Diels-Alder (iEDDA) reactions. Its tetrazine group reacts selectively with trans-cyclooctene (TCO) derivatives under mild physiological conditions, enabling live-cell imaging, protein labeling, and antibody-drug conjugate (ADC) synthesis. The PEG5 spacer enhances solubility and reduces steric hindrance, while the azide terminus allows secondary conjugation via copper-free click chemistry .
Q. How is this compound synthesized, and what are critical purification steps?
Synthesis involves sequential steps:
- Tetrazine Methylation : Reaction of tetrazine with methylating agents under controlled pH to avoid side reactions.
- PEG5 Coupling : Amide bond formation between methyltetrazine and amino-PEG5-azide using coupling agents like PyBoP/DIPEA.
- Azide Functionalization : Introduction of the azide group via substitution reactions. Purification requires reversed-phase HPLC or size-exclusion chromatography (SEC) to isolate the product from unreacted intermediates. Purity (>95%) is confirmed via LC-MS and H NMR .
Q. What analytical methods are essential for characterizing this compound?
- Spectroscopy : H/C NMR to verify structural integrity.
- Mass Spectrometry : LC-MS (ESI or MALDI-TOF) for molecular weight confirmation.
- Chromatography : HPLC to assess purity and stability under storage conditions (-20°C, anhydrous) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in iEDDA-based bioconjugation using this compound?
Key parameters include:
- Stoichiometry : A 1:1.2 molar ratio of tetrazine to TCO minimizes unreacted tetrazine.
- pH and Temperature : Reactions at pH 6.5–7.4 and 25–37°C maximize kinetics without compromising protein stability.
- Solvent Compatibility : Use PBS or HEPES buffer with <5% organic solvent (e.g., DMSO) to maintain reagent solubility and activity. Monitor progress via fluorescence quenching or HPLC .
Q. What are common challenges in synthesizing this compound, and how can they be mitigated?
- Byproduct Formation : Residual hydrazine from tetrazine synthesis can react with PEG5-azide. Mitigate via exhaustive dialysis or SEC.
- Azide Stability : Azide groups may degrade under prolonged light exposure. Store aliquots in amber vials at -20°C.
- PEG5 Hydrolysis : Acidic or basic conditions cleave PEG chains. Maintain neutral pH during synthesis and storage .
Q. How does the PEG5 spacer influence the compound’s performance in live-cell imaging?
The PEG5 spacer:
- Reduces nonspecific binding by shielding the tetrazine group.
- Enhances water solubility, facilitating intracellular delivery.
- Minimizes steric hindrance during TCO conjugation, improving reaction efficiency in crowded cellular environments. Comparative studies show PEG5 outperforms shorter (PEG3) or longer (PEG7) spacers in balancing solubility and reactivity .
Q. What strategies address discrepancies in reaction kinetics reported across studies using this compound?
Variability often arises from:
- TCO Isomerism : trans-TCO reacts 10–100× faster than cis-TCO. Verify TCO isomer purity via H NMR.
- Concentration Gradients : Use real-time monitoring (e.g., fluorescence anisotropy) to account for localized concentration changes in live cells.
- Buffer Composition : Ionic strength and divalent cations (e.g., Mg) can alter kinetics. Standardize buffer conditions across experiments .
Methodological Considerations
Q. How should researchers design controls for experiments involving this compound?
Include:
- Negative Controls : Omit TCO or replace tetrazine with a non-reactive analog (e.g., methyltetrazine-PEG5-COOH) to confirm specificity.
- Competition Assays : Add excess TCO to quench tetrazine signals, validating signal-to-noise ratios.
- Stability Controls : Incubate the compound in assay buffers for 24–48 hours to rule out degradation .
Q. What are best practices for quantifying conjugation efficiency in protein labeling?
- UV-Vis Spectroscopy : Measure tetrazine absorbance at 520 nm ( Mcm).
- Fluorescence Labeling : Use TCO-linked fluorophores (e.g., TAMRA-TCO) and quantify fluorescence intensity post-conjugation.
- SDS-PAGE : Analyze shifts in protein molecular weight via Coomassie staining or Western blot .
Data Interpretation and Reproducibility
Q. How can researchers resolve contradictions in reported biocompatibility of this compound?
Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
